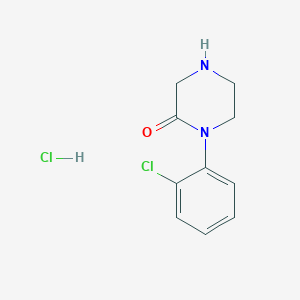
3-(2-Furyl)-1-(4-methylphenyl)prop-2-en-1-one
Overview
Description
3-(2-Furyl)-1-(4-methylphenyl)prop-2-en-1-one is a synthetic compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound is also known as curcumin, which is a naturally occurring compound found in the turmeric plant. Curcumin has been used for centuries in traditional medicine to treat various ailments, including inflammation, arthritis, and digestive disorders. However, in recent years, curcumin has gained attention for its potential applications in scientific research, particularly in the fields of cancer research and neuroscience.
Mechanism of Action
The mechanism of action of curcumin is complex and not fully understood. However, it is believed that curcumin exerts its effects through multiple pathways, including the inhibition of various enzymes and signaling pathways. Curcumin has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Curcumin has also been found to inhibit the activation of various signaling pathways, including the nuclear factor-kappa B (NF-kB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
Curcumin has been found to have various biochemical and physiological effects. In cancer research, curcumin has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit metastasis (the spread of cancer cells to other parts of the body). In inflammation research, curcumin has been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. In neuroscience research, curcumin has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
Curcumin has several advantages in laboratory experiments, including its low toxicity, high solubility, and stability. Curcumin is also relatively inexpensive and readily available. However, curcumin has some limitations in laboratory experiments, including its poor bioavailability, which may limit its effectiveness in vivo. Curcumin is also known to be unstable under certain conditions, which may affect its activity.
Future Directions
There are several future directions for the study of curcumin. One direction is the development of new formulations of curcumin that enhance its bioavailability and effectiveness in vivo. Another direction is the investigation of the use of curcumin in combination with other drugs or therapies for the treatment of various diseases. Additionally, the study of the mechanisms of action of curcumin and its effects on various signaling pathways may lead to the development of new drugs and therapies for the treatment of cancer, inflammation, and neurodegenerative diseases.
Scientific Research Applications
Curcumin has been extensively studied for its potential applications in scientific research. In cancer research, curcumin has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Curcumin has also been found to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory diseases, including arthritis and ulcerative colitis.
In neuroscience, curcumin has been shown to have neuroprotective properties, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Curcumin has also been found to have anti-depressant properties, which may be beneficial in the treatment of depression and other mood disorders.
properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11-4-6-12(7-5-11)14(15)9-8-13-3-2-10-16-13/h2-10H,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUPSIYNIKCTNE-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



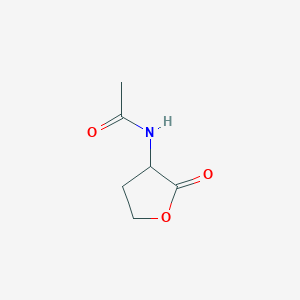
![4-(4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)aniline](/img/structure/B3084829.png)
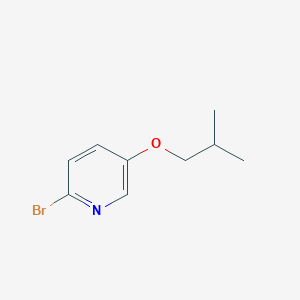
![Butyl[(2,3-dimethoxyphenyl)methyl]amine](/img/structure/B3084841.png)
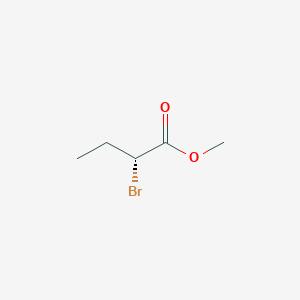
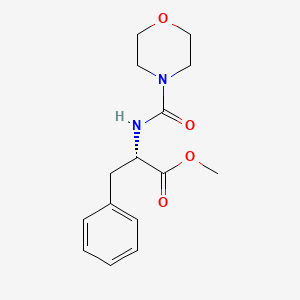
![1-[4-(3-Chlorophenoxy)phenyl]ethanone](/img/structure/B3084882.png)
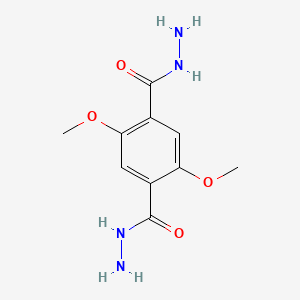
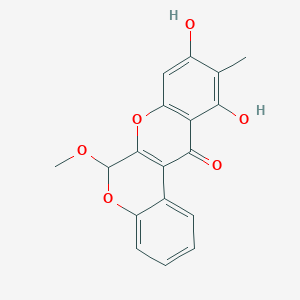
![3-[3-(Aminomethyl)phenyl]benzoic acid](/img/structure/B3084903.png)


![3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3084932.png)
